molecular formula C7H8N4 B1406118 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine CAS No. 1368194-74-4

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine

Cat. No. B1406118
M. Wt: 148.17 g/mol
InChI Key: IQXACNBYZONFFW-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .


Chemical Reactions Analysis

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis Process : 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their chemical versatility. For example, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized using a simple method involving the coupling of specific compounds, showcasing the potential for developing diverse derivatives (Bommeraa, Kumar, Merugu, & Eppakayala, 2019).

  • Structural Analysis : The crystal structure and properties of certain 7H-Pyrrolo[2,3-d]pyrimidine derivatives, like MT-tubercidin·H2O, have been studied. These studies are crucial for understanding their potential applications in various fields, including pharmaceuticals (Gainsford, Fröhlich, & Evans, 2010).

Biomedical Research

  • Antifolate Activity : Some derivatives have shown promise as dihydrofolate reductase (DHFR) inhibitors, potentially useful in antitumor applications. These compounds demonstrate the versatility of 7H-Pyrrolo[2,3-d]pyrimidine in creating effective DHFR inhibitors (Gangjee et al., 2007).

  • Antiviral Applications : Derivatives like 4,7-disubstituted 7H-Pyrrolo[2,3-d]pyrimidines have been identified as promising agents against flaviviruses, including Zika and dengue virus, highlighting their potential in antiviral drug development (Soto-Acosta et al., 2021).

  • Anti-inflammatory Properties : Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory activities in vivo, suggesting their potential in developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

Safety And Hazards

While 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is considered a low-toxicity substance, long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin . Personal protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXACNBYZONFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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